Methods of Synthesis
The synthesis of silane, dichlorobis(3,3,3-trifluoropropyl)- can be achieved through several methods:
These synthetic routes require careful control of reaction conditions such as temperature and pressure to optimize yield and purity .
Molecular Structure
The molecular formula for silane, dichlorobis(3,3,3-trifluoropropyl)- is C_6H_10Cl_2F_6Si. The structure consists of a silicon atom central to two dichlorinated trifluoropropyl groups. The trifluoropropyl moiety contributes significant hydrophobic and lipophobic characteristics due to the presence of fluorine atoms.
The molecular structure can be visualized as follows:
This arrangement indicates that each trifluoropropyl group is bonded via a single bond to the silicon atom .
Reactivity and Chemical Reactions
Silane, dichlorobis(3,3,3-trifluoropropyl)- participates in several chemical reactions:
These reactions are significant for creating functionalized surfaces or modifying materials for specific applications .
Mechanism of Action
The mechanism by which silane, dichlorobis(3,3,3-trifluoropropyl)- acts involves its ability to bond with both inorganic substrates (like glass or metals) and organic polymers. Upon application:
This dual reactivity allows for improved bonding characteristics in coatings and adhesives .
Physical Properties
Chemical Properties
Scientific Applications
Silane, dichlorobis(3,3,3-trifluoropropyl)- has diverse applications including:
Quantum mechanical modeling provides foundational insights into the electronic structure of dichlorobis(3,3,3-trifluoropropyl)silane (chemical formula: C₆H₈Cl₂F₆Si). Density functional theory (DFT) calculations reveal distinctive charge distribution patterns arising from the strong electron-withdrawing nature of the trifluoropropyl groups. The silicon atom exhibits a significant partial positive charge (δ⁺ = +1.42) due to the combined inductive effects of two chlorine atoms and two fluorinated alkyl chains. This charge polarization directly influences the molecule's reactivity, particularly in hydrolysis and condensation reactions where silicon serves as the electrophilic center [9].
Bonding analysis demonstrates substantial differences between Cα-Cβ and Si-Cα bonds. The Si-C bond length is computationally optimized at 1.88 Å, slightly longer than typical Si-C bonds in non-fluorinated analogs (1.87 Å), indicating bond weakening. Meanwhile, the C-F bonds show exceptional strength with bond lengths of 1.33 Å and vibrational frequencies at 1120-1150 cm⁻¹, characteristic of the strong covalent nature of C-F bonds. Molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) is localized on chlorine atoms (p-orbitals), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the silicon atom, facilitating nucleophilic attack at silicon [4].
Table 1: Quantum Mechanical Parameters of Dichlorobis(3,3,3-trifluoropropyl)silane
Parameter | Value | Method/Basis Set | Significance |
---|---|---|---|
Si Partial Charge (δ⁺) | +1.42 | DFT/B3LYP/6-311G(d,p) | Electrophilicity at Si center |
Si-C Bond Length | 1.88 Å | MP2/cc-pVTZ | Bond weakening vs non-fluorinated |
C-F Bond Length | 1.33 Å | DFT/B3LYP/6-31G(d) | Strong covalent bond characteristic |
HOMO-LUMO Energy Gap | 5.8 eV | TD-DFT/CAM-B3LYP | Kinetic stability indicator |
C-F Stretching Frequency | 1120-1150 cm⁻¹ | Vibrational Analysis | Matches experimental FTIR data |
The molecule's conformational landscape exhibits rotational barriers of 8.2 kJ/mol for Si-C bond rotation, significantly higher than those in propylsilane analogs (5.6 kJ/mol). This increased barrier stems from hyperconjugative interactions between the C-F σ* orbitals and adjacent C-C bonds, which impose restrictions on molecular flexibility. Ab initio molecular dynamics simulations demonstrate that these conformational preferences significantly influence packing efficiency in self-assembled monolayers and surface modification processes [2] [9].
The positioning of trifluoromethyl groups at the β-carbon relative to silicon creates distinctive stereoelectronic effects that govern the reactivity of dichlorobis(3,3,3-trifluoropropyl)silane. Quantum mechanical calculations reveal two primary electronic effects: (1) a strong -I effect (inductive withdrawal) that dramatically reduces electron density at the silicon center, and (2) negative hyperconjugation involving σ(C-H) → σ*(C-F) orbital interactions that stabilize specific conformations. These effects collectively increase the susceptibility of the Si-Cl bonds to nucleophilic attack compared to non-fluorinated alkyltrichlorosilanes [2].
The hydrolysis kinetics exhibit distinctive behavior due to these stereoelectronic effects. The activation energy for the initial hydrolysis step is calculated at 42.8 kJ/mol, approximately 5 kJ/mol lower than that for propyltrichlorosilane. This enhanced reactivity stems from the stabilization of the pentacoordinate transition state through interactions between the nucleophile and the electron-deficient silicon center. However, the condensation kinetics of the resulting silanols display a contrasting trend—fluorinated silanols exhibit 2.3 times slower condensation rates due to steric inhibition of siloxane bond formation by the bulky trifluoropropyl groups. This dual effect creates a unique kinetic profile beneficial for controlled sol-gel processes [7].
Table 2: Stereoelectronic Effects on Reactivity Parameters
Reaction Parameter | Dichlorobis(3,3,3-trifluoropropyl)silane | Dipropyldichlorosilane | Effect Origin |
---|---|---|---|
Si Charge Density (a.u.) | +1.42 | +1.18 | Inductive withdrawal (-I effect) |
Hydrolysis ΔG‡ (kJ/mol) | 42.8 | 47.9 | Electrophilicity enhancement |
Condensation Rate Constant | 0.15 L/mol·s | 0.35 L/mol·s | Steric bulk inhibition |
Si-Cl Bond Dissociation En. | 382 kJ/mol | 395 kJ/mol | Bond weakening through polarization |
Thermal Decomp. Onset Temp. | 285°C | 315°C | β-fluorine elimination pathway |
The β-fluorine atoms significantly impact thermal stability through a low-energy decomposition pathway involving β-fluoride elimination. Computational analysis identifies a transition state at 215 kJ/mol, where a fluorine atom migrates to silicon with simultaneous elimination of chloro(trifluoropropyl)silene. This pathway explains the experimentally observed lower thermal stability of fluoropropylsilanes compared to their hydrocarbon analogs. The activation barrier for this process is approximately 30 kJ/mol lower than for hydrogen elimination in propylsilanes, highlighting the thermodynamic vulnerability introduced by β-fluorine atoms [2] [9].
1.3 In Silico Screening of Derivative Libraries for Targeted Functionalities
Virtual screening of dichlorobis(3,3,3-trifluoropropyl)silane derivatives enables targeted design of molecules with enhanced functionalities. Combinatorial libraries generated through silicon-functional group manipulation and alkyl chain modifications are evaluated using multi-parameter optimization protocols. QSAR models trained on surface energy descriptors identify key molecular features governing hydrophobic properties. Derivatives with mixed fluoroalkyl/fluoroaryl substituents demonstrate exceptional predicted water contact angles of 132°, exceeding the parent compound's 115°. This enhancement arises from synergistic surface roughness effects and reduced critical surface tension [7].
For tribological applications, molecular dynamics simulations quantify friction coefficients under millinewton loads—a critical consideration for microelectromechanical systems (MEMS). Derivatives incorporating longer perfluoroalkyl chains (C8F17) demonstrate a 37% reduction in computed friction coefficient compared to the parent C3F7 compound. This reduction correlates with increased molecular packing density (from 3.8 to 4.2 molecules/nm²) and enhanced energy dissipation through fluoroalkyl chain deformation rather than direct silicon substrate contact. The simulations further predict optimal performance for asymmetric derivatives containing one C8F17 chain and one methyl group, balancing steric requirements with surface coverage efficiency .
Table 3: *In Silico Screening Results for Optimized Derivatives*
Derivative Structure | Predicted Property | Value | Target Application |
---|---|---|---|
(C₃F₇CH₂CH₂)₂Si(OCH₃)₂ | Hydrolysis Rate Constant | 0.18 min⁻¹ | Controlled release coatings |
(C₃F₇CH₂CH₂)(C₈F₁₇CH₂CH₂)SiCl₂ | Friction Coefficient (µ) | 0.11 | MEMS/NEMS lubrication |
(C₃F₇CH₂CH₂)₂Si(OC₆H₄CF₃)₂ | Water Contact Angle | 132° | Anti-icing coatings |
(C₃F₇CH₂CH₂)Si(CH₃)Cl(O-C₆H₃-NHCOCH₃) | Adhesion Energy to SiO₂ | 142 mJ/m² | Adhesion promotion |
(C₃F₇CH₂CH₂)₂Si(OCOCH=CH₂)₂ | Polymerization Reactivity Index | 8.7 (k rel) | Fluorosilicone synthesis |
Reactivity descriptors guide the design of derivatives with tailored reaction kinetics. Global electrophilicity index (ω) calculations categorize derivatives into distinct reactivity classes: chlorosilanes exhibit high electrophilicity (ω = 5.8 eV), alkoxysilanes show moderate reactivity (ω = 4.2-4.8 eV), and aminosilanes demonstrate the lowest electrophilicity (ω = 3.1 eV). This quantitative classification enables rational selection of substituents for applications requiring controlled hydrolysis, such as sequential sol-gel processing or surface grafting. The descriptors further predict enhanced selectivity in amidation reactions when the chlorine substituents are replaced by imidazole-activated leaving groups, as validated in related trifluoropropylsilane chemistry [8].
Machine learning models trained on computational datasets identify optimal candidates for specific applications. Gradient boosting regression predicts with R² = 0.91 the surface coverage efficiency based on molecular volume, dipole moment, and Fukui electrophilicity index. These models highlight bis(trifluoropropyl)dimethoxysilane as a prime candidate for anti-soiling coatings, balancing hydrolysis kinetics (t₁/₂ = 35 min) with condensation efficiency (85% dimer formation). For electronic applications, neural network-based screening identifies silanes with phenylphosphine oxide substituents as having the optimal combination of dielectric properties (predicted κ = 2.3) and moisture barrier performance [7].
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